N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
CAS No.:
Cat. No.: VC20030214
Molecular Formula: C24H23N5O4S2
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N5O4S2 |
|---|---|
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31) |
| Standard InChI Key | HHKDECWUXBCAJV-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C |
Introduction
The compound N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. This article provides an in-depth analysis of the compound, including its chemical structure, synthesis, properties, and potential biological significance.
Molecular Formula and Weight
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Molecular Formula:
-
Molecular Weight: Approximately 402.47 g/mol
Structural Description
The compound features:
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A central isoxazole ring substituted with a methyl group at position 3.
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A sulfonamide group attached to a 4-methoxyphenyl moiety.
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An acetyl group linked to the isoxazole nitrogen.
SMILES Notation
The simplified molecular-input line-entry system (SMILES) representation is:
textCC1=C(C=NO1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3C)OC)C(=O)C
Synthesis
The synthesis of this compound typically involves:
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Formation of the isoxazole core via cyclization reactions.
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Introduction of the sulfonamide group through sulfonylation using an appropriate sulfonyl chloride derivative.
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Acetylation of the amine group to yield the final product.
Characterization Techniques
The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR): and NMR for structural confirmation.
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Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identification of functional groups such as sulfonamide () and acetyl () groups.
Potential Applications
This compound's structural features suggest potential as:
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Anti-inflammatory Agent: The sulfonamide group is known for its role in inhibiting enzymes like cyclooxygenase (COX).
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Anticancer Agent: Isoxazole derivatives have shown promise in disrupting cancer cell proliferation.
In Silico Studies
Molecular docking studies could assess its binding affinity to biological targets such as enzymes or receptors involved in inflammation or cancer pathways.
Comparative Analysis
A comparison with structurally related compounds highlights the following:
| Compound Name | Structural Similarity | Reported Activity |
|---|---|---|
| N-(4-Methoxyphenyl)-acetamide | Shares acetyl group | Anti-inflammatory activity |
| 1-(4-Methoxyphenyl)sulfonylimidazole | Sulfonamide presence | Antitumor activity |
Limitations
While promising, further experimental validation is required to confirm its pharmacological properties.
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